3-Amino-6-methoxypyridazine

Catalog No.
S662616
CAS No.
7252-84-8
M.F
C5H7N3O
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-6-methoxypyridazine

CAS Number

7252-84-8

Product Name

3-Amino-6-methoxypyridazine

IUPAC Name

6-methoxypyridazin-3-amine

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7)

InChI Key

YPWBPONDYDVMLX-UHFFFAOYSA-N

SMILES

COC1=NN=C(C=C1)N

Canonical SMILES

COC1=NN=C(C=C1)N

The exact mass of the compound 3-Amino-6-methoxypyridazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73703. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-6-methoxypyridazine (CAS 7252-84-8) is a highly functionalized, electron-rich heterocyclic intermediate widely utilized in pharmaceutical manufacturing and discovery chemistry . Characterized by a pyridazine core substituted with a primary amine at the 3-position and a methoxy group at the 6-position, this compound serves as a vital precursor for constructing complex nitrogen-rich bicyclic scaffolds . Its most prominent industrial application is in the synthesis of Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, where it undergoes coupling and cyclization to form the drug's core structure [1]. With a predicted pKa of approximately 5.84, the compound offers a balanced reactivity profile, making it a highly reliable building block for imidazopyridazines and pyrido-pyrimidinone derivatives in targeted therapeutics .

In procurement and process design, attempting to substitute 3-amino-6-methoxypyridazine with its cheaper, chlorinated analog—3-amino-6-chloropyridazine (CAS 5469-69-2)—introduces severe scale-up and safety liabilities. Converting the chloro derivative to the methoxy form requires a nucleophilic aromatic substitution (SNAr) using sodium methoxide in methanol [1]. Because the amino group deactivates the ring toward nucleophilic attack, this reaction demands extreme conditions, typically requiring a sealed pressure vessel (Carius tube or autoclave) heated to 160 °C for 20 to 24 hours [1]. This high-pressure, high-temperature process poses significant explosion hazards, requires specialized reactor engineering, and often necessitates complex downstream purification using activated charcoal and mixed-solvent recrystallization [1]. Procuring the pre-methoxylated 3-amino-6-methoxypyridazine directly eliminates these hazardous steps, ensuring immediate readiness for mild, high-yield downstream coupling.

Elimination of High-Pressure Methoxylation Hazards

The synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine requires forcing conditions due to the deactivating nature of the amino group on the pyridazine ring. Specifically, the methoxylation step necessitates the use of sodium methoxide in a sealed Carius tube heated to 160 °C for 20 hours [1]. Procuring the target compound directly bypasses this hazardous, high-pressure step, allowing manufacturers to proceed immediately to downstream coupling reactions that can be conducted at mild temperatures (e.g., 40–55 °C) under atmospheric pressure [2].

Evidence DimensionReaction conditions required for methoxy group installation
Target Compound DataReady for immediate downstream coupling at mild temperatures (40–55 °C) at atmospheric pressure.
Comparator Or Baseline3-Amino-6-chloropyridazine requires reaction with sodium methoxide at 160 °C in a sealed pressure vessel for 20–24 hours.
Quantified DifferenceAvoids 160 °C pressurized conditions and 24-hour reaction times entirely.
ConditionsMethoxylation via nucleophilic aromatic substitution (SNAr) in methanol.

Procuring the pre-methoxylated building block eliminates the need for specialized high-pressure autoclaves and hazardous sodium metal handling during scale-up.

Enhanced Amino Nucleophilicity for Bicyclic Core Formation

The substitution pattern on the pyridazine ring dictates the nucleophilicity of the exocyclic 3-amino group. In 3-amino-6-chloropyridazine, the electron-withdrawing chloro group (-I effect) depletes electron density from the ring. Conversely, the 6-methoxy group in 3-amino-6-methoxypyridazine acts as a strong electron donor via resonance (+M effect), significantly enriching the ring and the primary amine. This enhanced nucleophilicity is critical for scale-up, as it permits rapid amide coupling and cyclization—such as in Relugolix synthesis—in just 30 minutes at 55 °C, compared to the forcing conditions required for deactivated amines [1].

Evidence DimensionElectronic influence on 3-amino reactivity
Target Compound DataThe 6-methoxy group (+M resonance effect) enriches ring electron density, facilitating rapid amide coupling and cyclization (e.g., 30 minutes at 55 °C in DMAC).
Comparator Or Baseline3-Amino-6-chloropyridazine features an electron-withdrawing chloro group (-I effect) that deactivates the ring and reduces the nucleophilicity of the primary amine.
Quantified DifferenceSubstantial increase in nucleophilic reactivity, enabling mild coupling conditions (55 °C) versus the forcing conditions required for deactivated amines.
ConditionsAmide coupling with carboxylic acids or urea derivatives using coupling agents like T3P or CDI.

Higher nucleophilicity ensures faster, higher-yielding coupling steps when synthesizing complex nitrogen-rich heterocycles and APIs.

Downstream Yield and Impurity Optimization

In-house methoxylation of chlorinated pyridazines frequently yields a crude product contaminated with unreacted starting materials and side products, requiring extensive purification such as activated charcoal treatment and petroleum ether/chloroform recrystallization [1]. Procuring commercial 3-amino-6-methoxypyridazine at >98% purity eliminates these resource-intensive steps. High-purity starting material is directly correlated with improved downstream yields, enabling cyclization efficiencies exceeding 85% in the multi-step synthesis of complex APIs[2].

Evidence DimensionDownstream purification burden
Target Compound DataCommercial >98% purity 3-amino-6-methoxypyridazine minimizes co-eluting impurities, supporting high-yield (e.g., >85%) downstream cyclization.
Comparator Or BaselineIn-house synthesis from 3-amino-6-chloropyridazine requires activated charcoal treatment and complex solvent recrystallization (e.g., petroleum ether/chloroform) to remove unreacted starting materials.
Quantified DifferenceEliminates resource-intensive purification steps and associated yield losses (often >15-20% loss during recrystallization).
ConditionsMulti-step synthesis of GnRH receptor antagonists (e.g., Relugolix).

Using a high-purity procured intermediate directly improves the overall yield, throughput, and impurity profile of the final pharmaceutical product.

Synthesis of Relugolix and GnRH Receptor Antagonists

3-Amino-6-methoxypyridazine is the definitive precursor for constructing the bicyclic core of Relugolix. Its enhanced nucleophilicity allows for efficient coupling with thiophene-based urea intermediates (using reagents like T3P or CDI) followed by cyclization, enabling scalable and high-yield production of this critical prostate cancer and endometriosis therapeutic [1].

Development of Akt Kinase Inhibitors

In oncology discovery chemistry, this compound is utilized to synthesize imidazo[1,2-b]pyridazine scaffolds. The methoxy group provides favorable physicochemical properties and serves as a handle for further functionalization or binding pocket interactions in the development of targeted Akt kinase inhibitors [2].

Generation of Nitrogen-Rich Bicyclic Libraries

For high-throughput screening and drug discovery, 3-amino-6-methoxypyridazine is an ideal starting material for generating diverse pyrido-pyrimidinone and related fused heterocyclic libraries. Its pre-installed electron-donating methoxy group ensures that the exocyclic amine remains highly reactive for rapid, mild combinatorial coupling [1].

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7252-84-8

Wikipedia

3-Amino-6-methoxypyridazine

Dates

Last modified: 08-15-2023

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